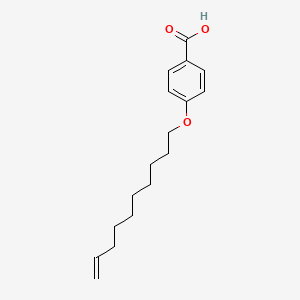

4-(9-Decenyloxy)benzoic acid

Description

4-(9-Decenyloxy)benzoic acid is a benzoic acid derivative featuring a 10-carbon alkyl chain (decenyl) attached via an ether linkage to the para-position of the aromatic ring. The decenyl group contains a double bond at the 9th position, introducing unsaturation that influences molecular rigidity, solubility, and reactivity. These compounds are often studied for their liquid crystalline behavior, synthetic versatility, and role in organic materials science .

Properties

CAS No. |

115595-31-8 |

|---|---|

Molecular Formula |

C17H24O3 |

Molecular Weight |

276.4 g/mol |

IUPAC Name |

4-dec-9-enoxybenzoic acid |

InChI |

InChI=1S/C17H24O3/c1-2-3-4-5-6-7-8-9-14-20-16-12-10-15(11-13-16)17(18)19/h2,10-13H,1,3-9,14H2,(H,18,19) |

InChI Key |

GVRFHEQRUXQBQL-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCCCCCOC1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 4-(9-Decenyloxy)benzoic acid with structurally related compounds:

Key Observations :

- Chain Saturation : The unsaturated 9-decenyloxy group in the target compound likely reduces melting points compared to saturated analogs like 4-(decyloxy)benzoic acid .

- Polarity: Compounds with polar substituents (e.g., -OH in 4-[(9-Hydroxynonyl)oxy]benzoic acid) exhibit higher solubility in polar solvents, whereas fluorinated derivatives (e.g., 4-(4-fluorophenoxy)benzoic acid) show enhanced acidity due to electron-withdrawing effects .

Physical and Chemical Properties

Melting Points and Thermal Behavior

- 4-(Decyloxy)benzoic acid : Exhibits solid-state stability due to its saturated alkyl chain, with melting points typically above 100°C .

- 4-(4-Fluorophenoxy)benzoic acid: Melts at 171–175°C, reflecting the influence of aromatic fluorination on crystal packing .

- Liquid Crystalline Behavior : Alkyloxy-substituted benzoic acids often form smectic or nematic phases. The unsaturated 9-decenyloxy chain may lower transition temperatures compared to saturated analogs, as seen in related compounds with vinyl groups .

Solubility and Reactivity

- Hydrophobicity: Longer alkyl chains (e.g., decyloxy) reduce water solubility but enhance compatibility with nonpolar solvents.

- Acidity: Electron-withdrawing groups (e.g., -F in 4-(4-fluorophenoxy)benzoic acid) increase the acidity of the benzoic acid proton (pKa ~2–3), whereas alkyloxy groups (e.g., decenyloxy) have weaker electron-donating effects, resulting in slightly higher pKa values (~4–5) .

Q & A

Q. What are the optimal synthetic routes for 4-(9-Decenyloxy)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves esterification of 4-hydroxybenzoic acid with 9-decenol under acidic or coupling conditions. For example, Mitsunobu reactions (using triphenylphosphine and diethyl azodicarboxylate) or Steglich esterification (DCC/DMAP) can achieve high yields. Reaction optimization includes:

- Temperature control (60–80°C for 12–24 hours).

- Solvent selection (dry THF or DMF for moisture-sensitive reagents).

- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Monitor reaction progress by TLC and confirm purity via HPLC (>95%).

Q. How can spectroscopic techniques (e.g., NMR, FTIR) confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the decenyl chain (δ 0.8–1.5 ppm for CH₃ and CH₂ groups) and aromatic protons (δ 6.8–8.0 ppm for benzoic acid). The ester carbonyl (C=O) appears at ~168 ppm in ¹³C NMR.

- FTIR : Confirm ester C=O stretching (~1720 cm⁻¹) and carboxylic acid O-H (broad peak ~2500–3300 cm⁻¹ if protonated).

- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ or [M−H]⁻ ions matching the molecular formula (C₁₇H₂₄O₃, exact mass 276.17) .

Q. What are the recommended storage conditions and stability considerations for this compound?

- Methodological Answer : Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent oxidation. Avoid prolonged exposure to light, moisture, or strong oxidizers. Stability tests (accelerated aging at 40°C/75% RH for 4 weeks) can predict shelf life. Monitor degradation via HPLC for byproducts like benzoic acid (carboxylic acid hydrolysis) .

Advanced Research Questions

Q. How can discrepancies in thermal analysis data (e.g., TGA vs. DSC) be resolved during characterization?

- Methodological Answer :

- TGA : Use heating rates ≤10°C/min under N₂ to detect decomposition stages (e.g., decenyl chain degradation ~200–300°C).

- DSC : Compare melting points (endothermic peaks) with literature. If TGA shows mass loss without DSC transitions, consider sublimation or solvent evaporation.

- Cross-Validation : Pair with variable-temperature XRD to correlate thermal events with structural changes .

Q. What crystallographic software tools are recommended for determining the molecular structure, and how can refinement challenges be addressed?

- Methodological Answer :

- Structure Solution : Use SHELXT (direct methods) or SIR97 (charge flipping) for phase determination. For twinned crystals, SHELXL supports HKLF 5 format for refinement .

- Refinement : Apply restraints to flexible decenyl chains (DFIX, SIMU in SHELXL). Address disorder by partitioning occupancies. Validate with R₁ (<5%) and wR₂ (<12%) metrics.

- Validation : Check geometry (PLATON) and hydrogen bonding (Mercury) .

Q. How should researchers approach the analysis of conflicting solubility or reactivity data reported in literature?

- Methodological Answer :

- Solubility : Replicate experiments in standardized solvents (e.g., DMSO, ethanol) at 25°C. Use dynamic light scattering (DLS) to detect aggregation.

- Reactivity : Compare reaction conditions (pH, catalysts). For example, ester hydrolysis rates vary under acidic (H₂SO₄) vs. basic (NaOH) conditions.

- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify variables causing discrepancies. Cross-reference with structurally analogous compounds (e.g., 4-(octanoyloxy)benzoic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.